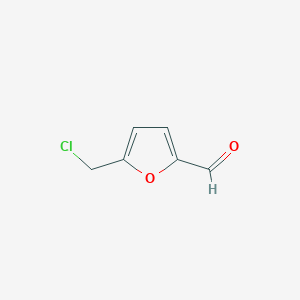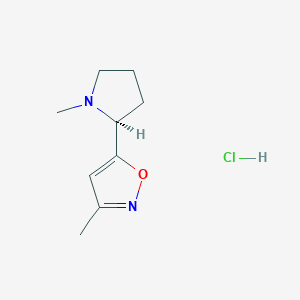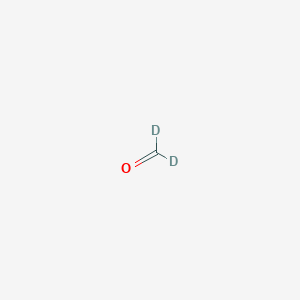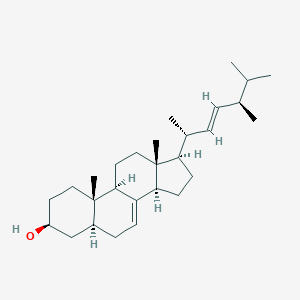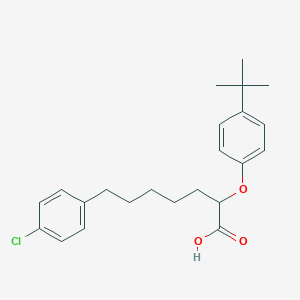
2-(4-tert-Butylphenoxy)-7-(4-chlorophenyl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-Butylphenoxy)-7-(4-chlorophenyl)heptanoic acid, commonly known as fenofibrate, is a synthetic drug that belongs to the class of fibrates. It is used to treat high cholesterol and triglyceride levels in the blood. Fenofibrate works by activating the peroxisome proliferator-activated receptor alpha (PPARα), which regulates the metabolism of lipids.
Mecanismo De Acción
Fenofibrate works by activating PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the expression of genes involved in lipogenesis. This results in a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.
Efectos Bioquímicos Y Fisiológicos
Fenofibrate has been shown to have numerous biochemical and physiological effects. It has been shown to reduce triglyceride levels, increase HDL cholesterol levels, and reduce low-density lipoprotein (LDL) cholesterol levels. Fenofibrate has also been shown to reduce inflammation and oxidative stress, which may contribute to its beneficial effects on cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenofibrate has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and there is a large body of literature on its effects and mechanisms of action. Another advantage is that it is relatively easy to administer to animals in lab experiments. However, one limitation is that its effects may be species-specific, and extrapolating results from animal studies to humans may not always be accurate.
Direcciones Futuras
There are several future directions for research on fenofibrate. One area of research is investigating its potential use in the treatment of metabolic syndrome and non-alcoholic fatty liver disease. Another area of research is investigating the mechanisms underlying its anti-inflammatory and antioxidant effects. Additionally, further studies are needed to determine the optimal dosing and duration of treatment with fenofibrate for various diseases.
Métodos De Síntesis
Fenofibrate is synthesized by the condensation of 4-tert-butylphenol and 4-chlorobenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting alcohol is then esterified with heptanoic acid to yield fenofibrate.
Aplicaciones Científicas De Investigación
Fenofibrate has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to improve lipid profiles, reduce inflammation, and prevent atherosclerosis. Fenofibrate has also been investigated for its potential use in the treatment of metabolic syndrome, diabetes, and non-alcoholic fatty liver disease.
Propiedades
Número CAS |
145096-13-5 |
|---|---|
Nombre del producto |
2-(4-tert-Butylphenoxy)-7-(4-chlorophenyl)heptanoic acid |
Fórmula molecular |
C23H29ClO3 |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid |
InChI |
InChI=1S/C23H29ClO3/c1-23(2,3)18-11-15-20(16-12-18)27-21(22(25)26)8-6-4-5-7-17-9-13-19(24)14-10-17/h9-16,21H,4-8H2,1-3H3,(H,25,26) |
Clave InChI |
GTVAMRIODYMSGH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O |
Sinónimos |
2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid 2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid, (+)-isomer 2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid, (-)-isomer 2-tBuPhO-7-ClPh-7COOH BM 13.1074 BM 131074 BM-131074 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



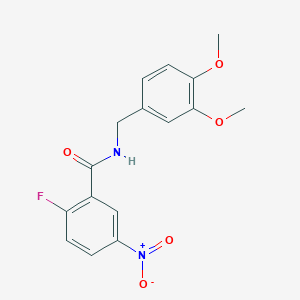
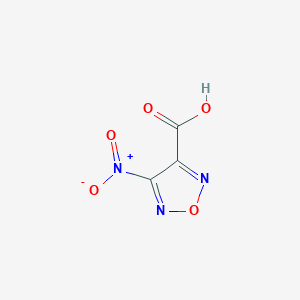
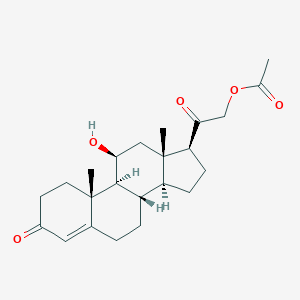
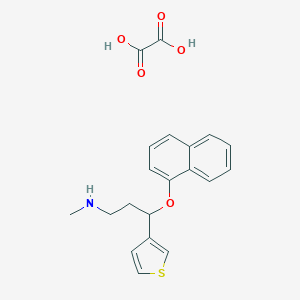

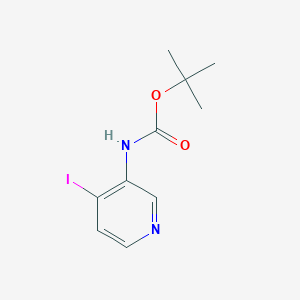


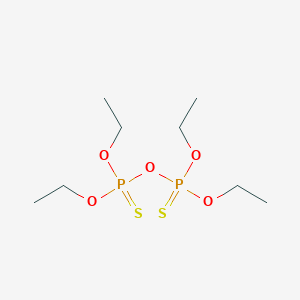
![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
